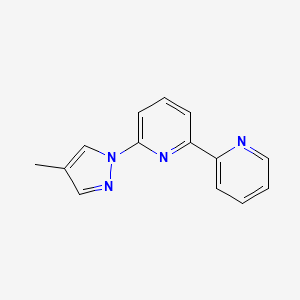
2,2'-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) is an organic compound with the molecular formula C14H12N4. It is a derivative of bipyridine, where one of the pyridine rings is substituted with a 4-methyl-1H-pyrazol-1-yl group. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 4-methyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2,2’-bipyridine is reacted with 4-methyl-1H-pyrazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the pyrazole or bipyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials, such as polymers and supramolecular assemblies
Mecanismo De Acción
The mechanism by which 2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine and pyrazole rings act as donor
Propiedades
Fórmula molecular |
C14H12N4 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-(4-methylpyrazol-1-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-11-9-16-18(10-11)14-7-4-6-13(17-14)12-5-2-3-8-15-12/h2-10H,1H3 |
Clave InChI |
XGTJBHDWVKIJPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


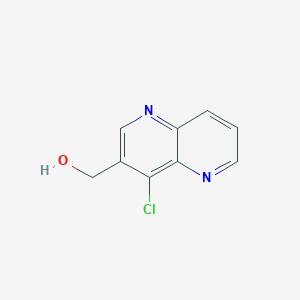
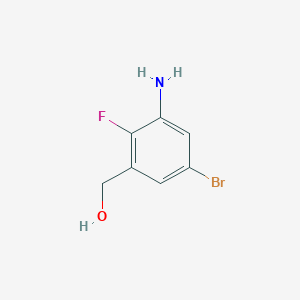

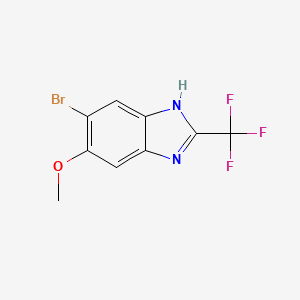
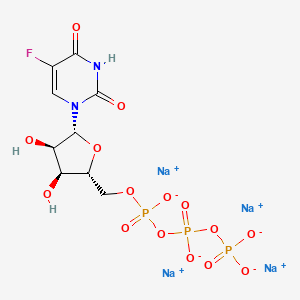


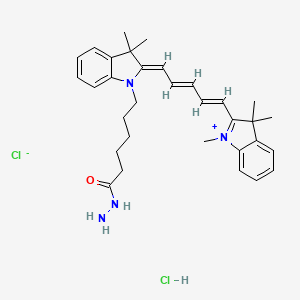
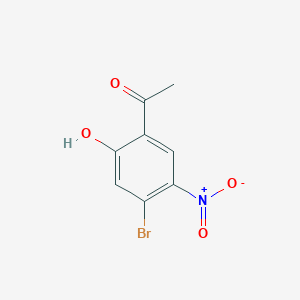

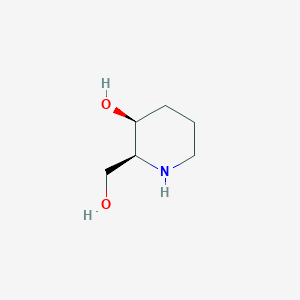


![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
